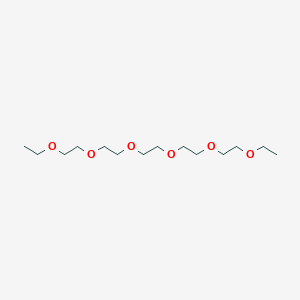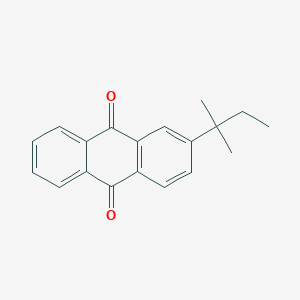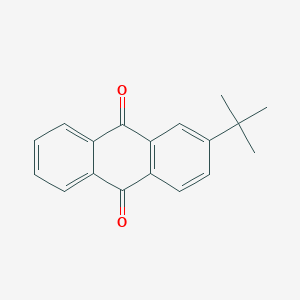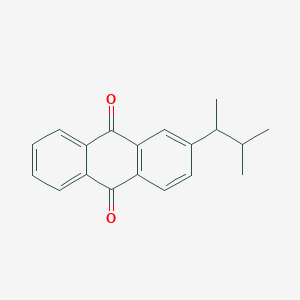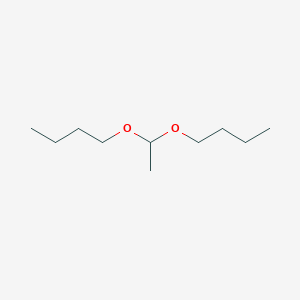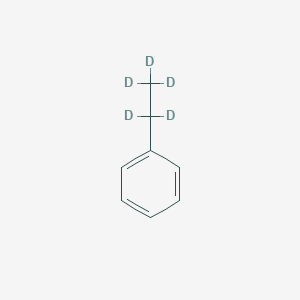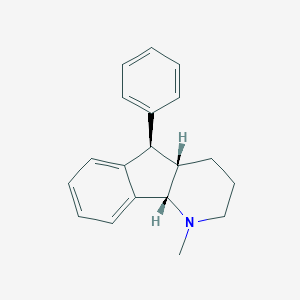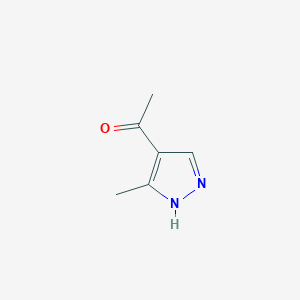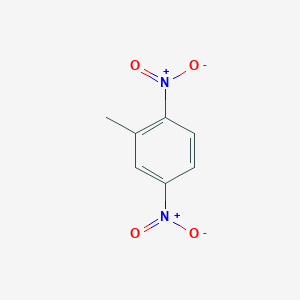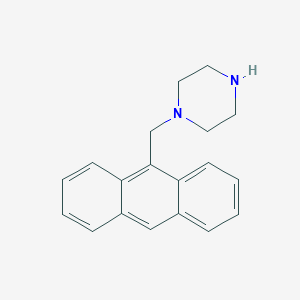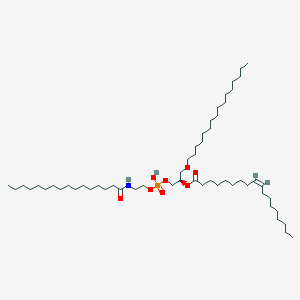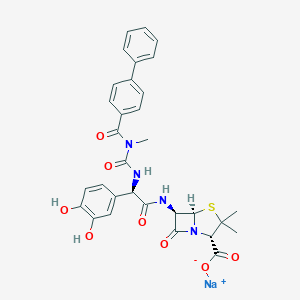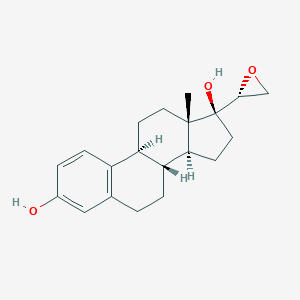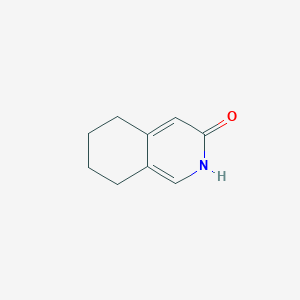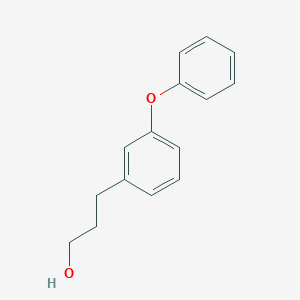
3-(3-Phenoxyphenyl)propan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3-Phenoxyphenyl)propan-1-ol involves various chemical reactions, including the reaction of chloromethyl derivatives with alcohols in the presence of sodium hydrogen carbonate to form a series of compounds. These processes are characterized by their ability to produce compounds with specific antimicrobial and antiradical activities, providing a foundation for the synthesis of biologically active compounds (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, UV, 1H-NMR, and 13C-NMR, revealing detailed information about the composition and structure of these compounds. These analyses are crucial for understanding the properties and potential applications of these molecules (Charanya et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 3-(3-Phenoxyphenyl)propan-1-ol and its derivatives include cyclization reactions, which have been shown to produce a variety of products depending on the intermediates involved. These reactions highlight the compound's versatility and potential for creating complex molecules with specific characteristics (Goosen et al., 1993).
Physical Properties Analysis
The physical properties of compounds related to 3-(3-Phenoxyphenyl)propan-1-ol, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various industrial and research contexts. Studies involving X-ray structure analysis and theoretical calculations provide insights into the physical characteristics and potential applications of these compounds (Li et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding how 3-(3-Phenoxyphenyl)propan-1-ol and its derivatives behave in chemical reactions and biological systems. Analytical techniques and computational studies, such as density functional theory (DFT), provide valuable information on these compounds' electronic structure, bond lengths, bond angles, and more, aiding in the prediction of their reactivity and interactions (Rajamani et al., 2020).
Applications De Recherche Scientifique
1. Chemical Looping Approach for Propan-1-ol Production
- Application Summary: This research investigated a novel chemical looping approach for propan-1-ol production from propylene .
- Methods of Application: Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support. These catalysts were characterised using X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS). Experiments were carried out in a packed bed reactor, by passing 5 vol% propylene over the material to generate oxygenated products .
- Results: Catalysts composed of AgCl and AgAu alloy supported on SrFeO 3−δ gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C, with little to no formation of the secondary alcohol, propan-2-ol .
2. Synthesis of Peripherally Tetra-Substituted Phthalocyanine
- Application Summary: This study focused on the synthesis and investigation of spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine bearing 3-(3-Phenoxyphenyl)propan-1-ol .
- Methods of Application: The compound 3-(3-Phenoxyphenyl)propan-1-ol was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene. This compound was then reacted with 4-nitrophthalonitrile to synthesize 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile .
- Results: The electrochemical and spectroelectrochemical investigation of the phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were studied using various electrochemical techniques in DMF on a glassy carbon electrode .
3. Use in Consumer and Professional Products
- Application Summary: Propan-1-ol, an isomer of propan-2-ol, is used by consumers and professional workers in a variety of products .
- Methods of Application: Propan-1-ol is used in lubricants and greases, coating products, anti-freeze products, perfumes and fragrances, finger paints, adhesives and sealants, non-metal-surface treatment products, leather treatment products, polishes and waxes, washing and cleaning products, cosmetics and personal care products .
- Results: The use of propan-1-ol in these products contributes to their effectiveness in their respective applications .
4. Biocidal Agent
- Application Summary: Propan-1-ol has been approved as an active biocidal agent for product types 1 (human hygiene), 2 (disinfectants and algaecides not intended for direct application to humans or animals) and 4 (food and feed area) .
- Methods of Application: Propan-1-ol is used in the formulation of biocidal products for these applications .
- Results: The use of propan-1-ol as a biocidal agent contributes to the effectiveness of these products in controlling harmful organisms .
5. Hand Disinfection and Skin Antisepsis
- Application Summary: Propan-1-ol is used for hand disinfection by healthcare workers and in veterinary medicine, as well as for skin antisepsis prior to surgery .
- Methods of Application: Propan-1-ol is used in the formulation of antiseptic products for these applications .
- Results: The use of propan-1-ol as a disinfectant contributes to the prevention of healthcare-associated infections and surgical site infections .
6. Industrial Use in Various Products
- Application Summary: Propan-1-ol is used in the formulation of various industrial products .
- Methods of Application: Propan-1-ol is used in products such as machine wash liquids/detergents, automotive care products, paints and coating or adhesives, fragrances and air fresheners, cooling liquids in refrigerators, oil-based electric heaters, hydraulic liquids in automotive suspension, lubricants in motor oil and brake fluids .
- Results: The use of propan-1-ol in these products contributes to their effectiveness in their respective applications .
Safety And Hazards
Specific safety and hazard information for 3-(3-Phenoxyphenyl)propan-1-ol is not available in the search results. However, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safe laboratory practices.
Orientations Futures
The future directions for the study and application of 3-(3-Phenoxyphenyl)propan-1-ol are not specified in the search results. However, the compound is used for research purposes1, suggesting that it may have potential applications in various scientific fields.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
3-(3-phenoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZMRBRDDGQJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472358 | |
| Record name | Benzenepropanol,3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)propan-1-ol | |
CAS RN |
106797-69-7 | |
| Record name | Benzenepropanol,3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

